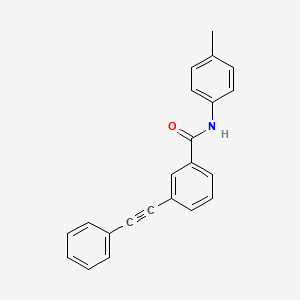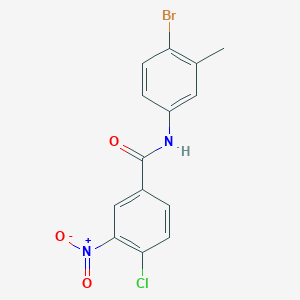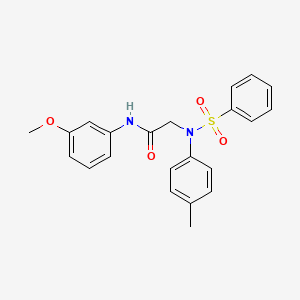![molecular formula C27H32N2O3S B3715776 N-(2,4-DIMETHYL-3-PENTANYL)-4-{[PHENYL(PHENYLSULFONYL)AMINO]METHYL}BENZAMIDE](/img/structure/B3715776.png)
N-(2,4-DIMETHYL-3-PENTANYL)-4-{[PHENYL(PHENYLSULFONYL)AMINO]METHYL}BENZAMIDE
Descripción general
Descripción
N-(2,4-DIMETHYL-3-PENTANYL)-4-{[PHENYL(PHENYLSULFONYL)AMINO]METHYL}BENZAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYL-3-PENTANYL)-4-{[PHENYL(PHENYLSULFONYL)AMINO]METHYL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the benzamide using a phenylsulfonyl chloride in the presence of a base.
Attachment of the Alkyl Chain: The final step involves the alkylation of the amine group with 2,4-dimethyl-3-pentyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-DIMETHYL-3-PENTANYL)-4-{[PHENYL(PHENYLSULFONYL)AMINO]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-DIMETHYL-3-PENTANYL)-4-{[PHENYLSULFONYL)AMINO]METHYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-DIMETHYL-3-PENTANYL)-4-{[PHENYLSULFONYL)AMINO]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
N-(2,4-DIMETHYL-3-PENTANYL)-4-{[PHENYLSULFONYL)AMINO]METHYL}BENZAMIDE can be compared with similar compounds such as:
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Steviol Glycosides: Natural sweeteners with a similar structural complexity, used in food and beverages.
Triamterene Related Compounds: Pharmaceutical compounds with similar functional groups, used as diuretics.
Propiedades
IUPAC Name |
4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2,4-dimethylpentan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3S/c1-20(2)26(21(3)4)28-27(30)23-17-15-22(16-18-23)19-29(24-11-7-5-8-12-24)33(31,32)25-13-9-6-10-14-25/h5-18,20-21,26H,19H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZTZTXZZDHQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3715703.png)

![N-(4-acetylphenyl)-2-[(4-bromophenyl)methylsulfanyl]acetamide](/img/structure/B3715711.png)

![4-{[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3715721.png)



![3-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3715752.png)
![4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3715760.png)
![Methyl 4-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]oxybenzoate](/img/structure/B3715784.png)
![2,4-dichloro-N-[4-[(4-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B3715793.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B3715812.png)
